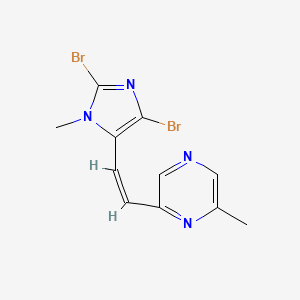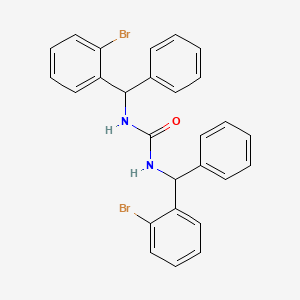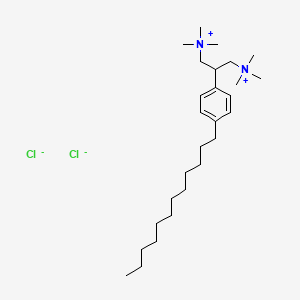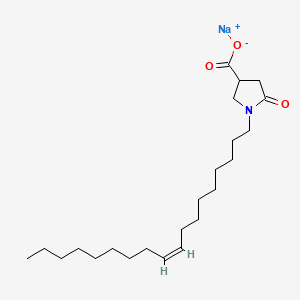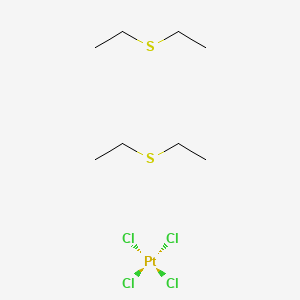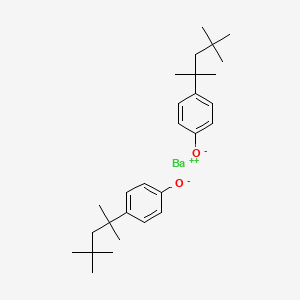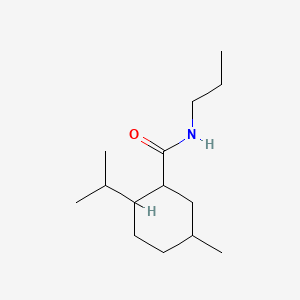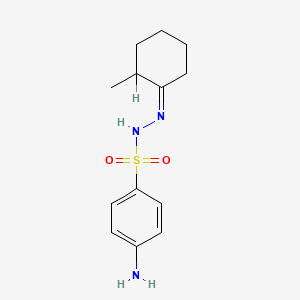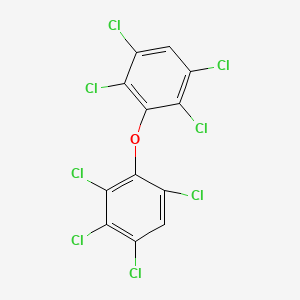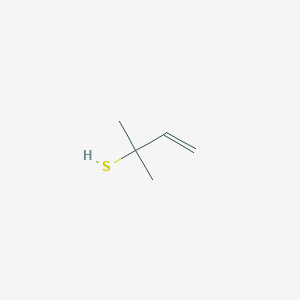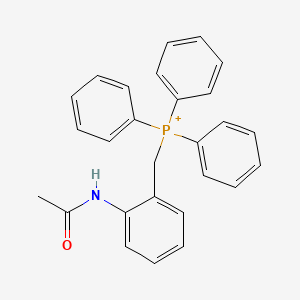
2-Bromo-6-(2-(p-tolyl)-1,3-dioxolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 289-351-0 は、2,2'-アゾビス(2-メチルプロピオニトリル)としても知られており、重合反応においてラジカル開始剤として広く使用されている化学化合物です。これは、分子式 C8H12N4 を持つ白色の結晶性粉末です。この化合物は、重合プロセスを開始するために不可欠なフリーラジカルを生成するために分解する能力で知られています。
準備方法
合成経路と反応条件
2,2'-アゾビス(2-メチルプロピオニトリル)は、通常、アセトンシアンヒドリンとヒドラジン水和物の反応によって合成されます。反応は、所望の生成物の形成を確実にするために制御された条件下で行われます。反応は次のように表すことができます。
CH3C(CN)OH+N2H4→C8H12N4+H2O
工業生産方法
工業的な設定では、2,2'-アゾビス(2-メチルプロピオニトリル)の製造は、同様の反応条件を使用して大規模な合成を伴います。このプロセスは、収率と純度が高くなるように最適化されており、化合物が重合における用途に必要な仕様を満たしていることを保証しています。
化学反応の分析
反応の種類
2,2'-アゾビス(2-メチルプロピオニトリル)は、主にフリーラジカルを生成するために分解反応を受けます。これらのラジカルは非常に反応性が高く、以下を含むさまざまな重合反応を開始できます。
付加重合: 2,2'-アゾビス(2-メチルプロピオニトリル)の分解によって生成されたフリーラジカルは、モノマーに加算され、ポリマーの形成につながる可能性があります。
連鎖移動反応: フリーラジカルは、ラジカルが別の分子に移動され、重合プロセスが継続される連鎖移動反応にも参加できます。
一般的な試薬と条件
2,2'-アゾビス(2-メチルプロピオニトリル)の分解は、通常、60〜80°Cの範囲で、多くの場合、高温で行われます。これらの反応で使用される一般的な溶媒には、トルエン、ベンゼン、および開始剤とモノマーの両方を溶解できるその他の有機溶媒が含まれます。
形成される主要な生成物
2,2'-アゾビス(2-メチルプロピオニトリル)の分解から形成される主要な生成物は、フリーラジカルであり、次にモノマーの重合を開始してポリマーを形成します。形成される特定のポリマーは、反応で使用されるモノマーによって異なります。
科学研究の用途
2,2'-アゾビス(2-メチルプロピオニトリル)は、特に化学、生物学、医学、および産業の分野において、科学研究において幅広い用途があります。
化学: これは、ポリマー、コポリマー、およびブロックコポリマーの合成におけるラジカル開始剤として広く使用されています。フリーラジカルを生成する能力により、重合メカニズムの研究に役立つ貴重なツールとなっています。
生物学: 生物学的研究では、2,2'-アゾビス(2-メチルプロピオニトリル)は、フリーラジカルが生物系に与える影響を研究するために使用されます。これは、酸化ストレスとその細胞プロセスへの影響を調べるためのモデル化合物として役立ちます。
医学: この化合物は、薬物送達システムの開発に使用されており、そのラジカル開始特性は、制御された薬物放出のためのポリマーベースの担体を作成するために利用されています。
産業: 産業用途では、2,2'-アゾビス(2-メチルプロピオニトリル)は、プラスチック、ゴム、その他のポリマーベースの材料の製造に使用されています。ラジカル開始剤としての役割は、これらの材料の所望の特性を達成するために不可欠です。
科学的研究の応用
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, copolymers, and block copolymers. Its ability to generate free radicals makes it a valuable tool in studying polymerization mechanisms.
Biology: In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound for investigating oxidative stress and its impact on cellular processes.
Medicine: The compound is used in the development of drug delivery systems, where its radical-initiating properties are harnessed to create polymer-based carriers for controlled drug release.
Industry: In industrial applications, 2,2’-Azobis(2-methylpropionitrile) is used in the production of plastics, rubbers, and other polymer-based materials. Its role as a radical initiator is crucial in achieving the desired properties of these materials.
作用機序
2,2'-アゾビス(2-メチルプロピオニトリル)の作用機序は、フリーラジカルを生成するために分解することを伴います。これらのラジカルは、モノマーに加算することにより重合反応を開始できる非常に反応性の高い種です。分解プロセスは次のように表すことができます。
C8H12N4→2C4H6N2⋅
生成されたラジカルは、次にモノマーと反応して、ポリマー鎖を形成します。これらのラジカルの分子標的は、モノマー中の二重結合であり、付加反応を受けてポリマーを形成します。
類似の化合物との比較
2,2'-アゾビス(2-メチルプロピオニトリル)は、その特定の分解温度と生成するラジカルの性質により、ラジカル開始剤の中でユニークです。同様の化合物には以下が含まれます。
ベンゾイルパーオキシド: もう1つの一般的に使用されるラジカル開始剤ですが、より低い温度で分解し、異なるラジカルを生成します。
アゾビスイソブチロニトリル (AIBN): 2,2'-アゾビス(2-メチルプロピオニトリル)と構造と機能が似ていますが、分解特性がわずかに異なります。
クメンハイドロパーオキシド: さまざまな重合プロセスにおけるラジカル開始剤として使用されますが、分解メカニズムが異なります。
2,2'-アゾビス(2-メチルプロピオニトリル)のユニークさは、その特定の分解温度と生成するラジカルの安定性にあり、幅広い重合反応に適しています。
類似化合物との比較
2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it generates. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at a lower temperature and generates different radicals.
Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-Azobis(2-methylpropionitrile), but with slightly different decomposition characteristics.
Cumene Hydroperoxide: Used as a radical initiator in different polymerization processes, but it has a different decomposition mechanism.
The uniqueness of 2,2’-Azobis(2-methylpropionitrile) lies in its specific decomposition temperature and the stability of the radicals it generates, making it suitable for a wide range of polymerization reactions.
特性
CAS番号 |
87848-96-2 |
|---|---|
分子式 |
C15H14BrNO2 |
分子量 |
320.18 g/mol |
IUPAC名 |
2-bromo-6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine |
InChI |
InChI=1S/C15H14BrNO2/c1-11-5-7-12(8-6-11)15(18-9-10-19-15)13-3-2-4-14(16)17-13/h2-8H,9-10H2,1H3 |
InChIキー |
WVNVMLQIFKCIQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(OCCO2)C3=NC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



